3-(3-methoxy-5-methylphenoxy)Benzonitrile
Description
Structure
3D Structure
Properties
CAS No. |
920036-13-1 |
|---|---|
Molecular Formula |
C15H13NO2 |
Molecular Weight |
239.27 g/mol |
IUPAC Name |
3-(3-methoxy-5-methylphenoxy)benzonitrile |
InChI |
InChI=1S/C15H13NO2/c1-11-6-14(17-2)9-15(7-11)18-13-5-3-4-12(8-13)10-16/h3-9H,1-2H3 |
InChI Key |
MDYQLAYZDMTULR-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CC(=C1)OC2=CC=CC(=C2)C#N)OC |
Origin of Product |
United States |
Mechanistic Studies of Chemical Reactions Involving 3 3 Methoxy 5 Methylphenoxy Benzonitrile
Reaction Mechanisms for Aryl Ether Formation and Cleavage
The diaryl ether linkage is a key structural feature of 3-(3-methoxy-5-methylphenoxy)benzonitrile. Its formation and cleavage are governed by well-established, yet distinct, mechanistic pathways.
Aryl Ether Formation
The synthesis of diaryl ethers like the title compound typically proceeds via nucleophilic aromatic substitution or copper-catalyzed cross-coupling reactions.
Ullmann Condensation: This classical method involves the reaction of a phenol (B47542) with an aryl halide in the presence of a copper catalyst at elevated temperatures. organic-chemistry.orgwikipedia.org For the synthesis of this compound, this would involve the reaction of 3-cyanophenol (B46033) with 3-bromo-5-methylanisole or 3-hydroxy-5-methylanisole with 3-bromobenzonitrile (B1265711). The mechanism is believed to involve the formation of a copper(I) phenoxide, which then undergoes oxidative addition with the aryl halide. Reductive elimination from the resulting Cu(III) intermediate yields the diaryl ether and regenerates the copper catalyst. organic-chemistry.org Modern modifications of the Ullmann reaction utilize soluble copper catalysts with ligands, allowing for milder reaction conditions. nih.govacs.orgnih.gov
Nucleophilic Aromatic Substitution (SNAr): This pathway requires an aryl halide activated by strongly electron-withdrawing groups, typically positioned ortho or para to the leaving group. wikipedia.orgdiva-portal.org A phenoxide ion acts as the nucleophile, attacking the carbon bearing the leaving group to form a resonance-stabilized intermediate known as a Meisenheimer complex. wikipedia.org Subsequent elimination of the halide leaving group restores aromaticity and forms the ether. To form this compound via this route, one might react 3-hydroxy-5-methylanisole with a 3-halobenzonitrile bearing a strong activating group, though the meta-position of the nitrile makes standard SNAr challenging without significant activation.
Smiles Rearrangement: This is an intramolecular nucleophilic aromatic substitution reaction. nih.govacs.orgnih.gov While not a direct intermolecular formation method, it is a key mechanistic pathway for the rearrangement of certain diaryl ether precursors. The reaction is typically base-catalyzed and involves the attack of a nucleophile from a side chain onto an activated aromatic ring, leading to the displacement of a leaving group and the formation of a new aryl ether linkage. nih.govresearchgate.net
Aryl Ether Cleavage
The cleavage of the robust diaryl ether C-O bond generally requires harsh conditions or specific reagents.
Acid-Catalyzed Cleavage: Strong acids like hydroiodic acid (HI) or hydrobromic acid (HBr) can cleave ethers. wikipedia.orglibretexts.org The mechanism begins with the protonation of the ether oxygen, making it a better leaving group. masterorganicchemistry.com This is followed by nucleophilic attack by the halide ion. For diaryl ethers, this reaction is generally difficult because it would require the formation of an unstable aryl cation (SN1) or a direct SN2 attack on an sp²-hybridized carbon, which is unfavorable. libretexts.org Consequently, diaryl ethers are often resistant to acid cleavage under standard conditions. libretexts.org However, cleavage can occur under very forcing conditions. The reaction would proceed via protonation of the ether oxygen, followed by nucleophilic attack on one of the aromatic carbons. Given the electronic nature of the two rings, attack would likely be directed to the more electron-rich methoxy- and methyl-substituted ring, but this remains a high-energy process.
Reductive Cleavage: Certain methods employ reducing agents to cleave aryl ether bonds. For instance, the combination of a silane, such as triethylsilane, with a strong base can effect the regioselective cleavage of C-O bonds in aromatic ethers. researchgate.net Another approach involves the use of alkali metals in liquid ammonia (B1221849) or other solvents to form a radical anion, which then fragments to a phenoxide and an aryl radical. acs.org In the case of this compound, reductive cleavage would likely yield 3-cyanophenol and 3-methylanisole, or phenol and 3-methoxy-5-methylbenzonitrile, depending on the regioselectivity of the cleavage.
Table 1: Mechanistic Summary of Aryl Ether Formation and Cleavage
| Reaction Type | Key Mechanism | Reactants/Reagents | Intermediate/Transition State | Products |
|---|---|---|---|---|
| Formation (Ullmann) | Copper-Catalyzed Cross-Coupling | Phenol, Aryl Halide, Cu Catalyst | Cu(I) phenoxide, Cu(III) intermediate | Diaryl Ether |
| Formation (SNAr) | Addition-Elimination | Phenoxide, Activated Aryl Halide | Meisenheimer Complex | Diaryl Ether |
| Cleavage (Acidic) | SN1/SN2 on Protonated Ether | Strong Acid (HBr, HI) | Oxonium Ion | Phenol, Aryl Halide |
| Cleavage (Reductive) | Electron Transfer/Fragmentation | Reducing Agent (e.g., Na/NH₃, Et₃SiH/Base) | Radical Anion | Phenol, Arene |
Mechanistic Pathways of Nitrile Functional Group Transformations
The nitrile group (-C≡N) is a versatile functional group that can undergo hydrolysis to form amides and carboxylic acids, or reduction to form primary amines.
Hydrolysis: The hydrolysis of benzonitriles can be catalyzed by either acid or base. oup.comchegg.com
Base-Catalyzed Hydrolysis: In the presence of a base, such as sodium hydroxide (B78521), the hydroxide ion acts as a nucleophile and attacks the electrophilic carbon of the nitrile group. pearson.com This breaks the carbon-nitrogen triple bond, and after protonation (from water), forms a benzamide (B126) intermediate (3-(3-methoxy-5-methylphenoxy)benzamide). oup.compearson.comcore.ac.uk Further hydrolysis of the amide, involving nucleophilic attack of hydroxide on the carbonyl carbon, leads to a tetrahedral intermediate that collapses to form a carboxylate salt (sodium 3-(3-methoxy-5-methylphenoxy)benzoate) and ammonia. pearson.com
Acid-Catalyzed Hydrolysis: Under acidic conditions, the nitrogen atom of the nitrile is first protonated, which significantly increases the electrophilicity of the nitrile carbon. chegg.com A water molecule then acts as a nucleophile, attacking this carbon. Subsequent deprotonation and tautomerization yield the intermediate benzamide. chegg.com This amide can then undergo further acid-catalyzed hydrolysis to the corresponding carboxylic acid (3-(3-methoxy-5-methylphenoxy)benzoic acid) and an ammonium (B1175870) ion.
Reduction: Nitriles can be reduced to primary amines using various reducing agents.
Lithium Aluminum Hydride (LiAlH₄): This powerful reducing agent delivers a hydride ion (H⁻) to the electrophilic nitrile carbon in a nucleophilic addition. libretexts.orgchemguide.co.uk The resulting imine anion undergoes a second hydride addition from another molecule of LiAlH₄. libretexts.org An aqueous workup then protonates the resulting dianion to yield the primary amine, 3-(3-methoxy-5-methylphenoxy)benzylamine.
Catalytic Hydrogenation: This method involves the use of hydrogen gas (H₂) and a metal catalyst, such as Raney nickel, palladium, or platinum. studymind.co.ukwikipedia.org The reaction proceeds through the stepwise addition of hydrogen atoms across the carbon-nitrogen triple bond. An imine is formed as an intermediate, which is then further reduced to the primary amine. wikipedia.org This method is often preferred in industrial settings. studymind.co.uk
Table 2: Mechanistic Overview of Nitrile Group Transformations
| Reaction | Catalyst/Reagent | Key Mechanistic Steps | Intermediate | Final Product |
|---|---|---|---|---|
| Base-Catalyzed Hydrolysis | NaOH, H₂O | Nucleophilic attack by OH⁻, proton transfer | Benzamide | Carboxylate, Ammonia |
| Acid-Catalyzed Hydrolysis | H₃O⁺ | Protonation of N, nucleophilic attack by H₂O | Benzamide | Carboxylic Acid, Ammonium |
| Reduction | LiAlH₄, then H₂O workup | Two successive nucleophilic additions of H⁻ | Imine Anion | Primary Amine |
| Catalytic Hydrogenation | H₂, Metal Catalyst (Ni, Pd, Pt) | Stepwise addition of H atoms across C≡N | Imine | Primary Amine |
Investigation of Electrophilic and Nucleophilic Aromatic Substitution on Aromatic Rings
The two aromatic rings of this compound exhibit different reactivities towards substitution reactions due to the influence of their respective substituents.
Electrophilic Aromatic Substitution (EAS): This class of reactions involves the replacement of a hydrogen atom on an aromatic ring with an electrophile. libretexts.org The directing effects of the existing substituents determine the position of the incoming electrophile.
Ring A (Benzonitrile Ring): The nitrile group (-CN) is a deactivating group due to its strong electron-withdrawing inductive and resonance effects. libretexts.orgunizin.org It pulls electron density from the ring, making it less reactive towards electrophiles than benzene (B151609). unizin.org Furthermore, it is a meta-director, meaning incoming electrophiles will preferentially add to the positions meta to the nitrile group (positions 4 and 6 relative to the ether linkage). pressbooks.pubcognitoedu.org
Ring B (3-methoxy-5-methylphenoxy Ring): This ring is activated towards EAS. The methoxy (B1213986) group (-OCH₃) is a strong activating group and an ortho, para-director due to its ability to donate electron density to the ring via resonance. organicchemistrytutor.comyoutube.com The methyl group (-CH₃) is a weak activating group and also an ortho, para-director through an inductive effect and hyperconjugation. libretexts.org The ether oxygen itself is also an activating, ortho, para-directing group. The combined effect of these groups makes Ring B significantly more nucleophilic than Ring A. Therefore, electrophilic substitution will overwhelmingly occur on Ring B. The incoming electrophile will be directed to the positions ortho and para to the activating groups, specifically C2, C4, and C6 of this ring.
Nucleophilic Aromatic Substitution (SNAr): As previously mentioned, SNAr reactions typically require an aryl ring that is "electron-poor," usually achieved by the presence of strong electron-withdrawing groups ortho or para to a good leaving group (like a halide). wikipedia.org
Ring A (Benzonitrile Ring): While the nitrile group is electron-withdrawing, its deactivating effect is strongest at the ortho and para positions. If a leaving group were present on this ring, nucleophilic attack would be most favored at the ortho and para positions relative to the nitrile group.
Ring B (3-methoxy-5-methylphenoxy Ring): This ring is electron-rich due to the methoxy and methyl groups and is therefore highly deactivated towards nucleophilic attack. SNAr reactions on this ring are extremely unlikely.
Advanced Spectroscopic Characterization and Structural Elucidation
Nuclear Magnetic Resonance (NMR) Spectroscopy
A ¹H NMR spectrum would be essential to identify the number of unique proton environments, their chemical shifts (δ), multiplicities (e.g., singlet, doublet, triplet, multiplet), and coupling constants (J). This would allow for the assignment of each proton to its specific position on the benzonitrile (B105546) and the 3-methoxy-5-methylphenoxy rings.
The ¹³C NMR spectrum would reveal the number of distinct carbon atoms in the molecule and their chemical shifts. This data is crucial for identifying the carbon skeleton, including the quaternary carbons of the aromatic rings and the nitrile group.
2D NMR experiments would be required to definitively establish the connectivity of the molecule.
COSY (Correlation Spectroscopy) would show correlations between coupled protons, helping to trace out the spin systems within each aromatic ring.
HSQC (Heteronuclear Single Quantum Coherence) would correlate each proton with its directly attached carbon atom.
HMBC (Heteronuclear Multiple Bond Correlation) would reveal correlations between protons and carbons that are two or three bonds away, which is critical for confirming the ether linkage between the two aromatic rings and the relative positions of the substituents.
Mass Spectrometry (MS)
HRMS would provide the highly accurate mass of the molecular ion, which allows for the unambiguous determination of the elemental formula (C₁₅H₁₃NO₂).
Analysis of the fragmentation pattern in the mass spectrum would offer further structural confirmation. The cleavage of the ether bond would be a key fragmentation pathway, yielding ions corresponding to the 3-cyanophenoxy and 3-methoxy-5-methylphenyl fragments.
In the absence of published experimental data, any attempt to generate the requested article would be speculative and would not meet the required standards of scientific accuracy. The synthesis and subsequent detailed spectroscopic analysis of 3-(3-methoxy-5-methylphenoxy)benzonitrile would be required to produce the information necessary to fulfill this request.
Infrared (IR) Spectroscopy for Characteristic Functional Groups
Infrared (IR) spectroscopy is a powerful technique for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation at specific wavenumbers, which correspond to the vibrational frequencies of bonds. The IR spectrum of this compound is predicted to exhibit a series of characteristic absorption bands corresponding to its constituent functional groups.
The most prominent and diagnostically useful peak is expected to be from the stretching vibration of the nitrile (C≡N) group . This absorption is typically strong and sharp, appearing in the range of 2260-2220 cm⁻¹. For aromatic nitriles like benzonitrile, this peak is often observed around 2230 cm⁻¹ and its intensity can be influenced by the electronic effects of the substituents on the aromatic ring. sphinxsai.comresearchgate.netnist.govspectroscopyonline.com
The presence of the aryl ether linkage (Ar-O-Ar) gives rise to characteristic C-O stretching vibrations. Two distinct bands are anticipated: an asymmetric C-O-C stretching band, which is usually strong and appears in the region of 1270-1230 cm⁻¹, and a symmetric stretching band, which is typically weaker and found around 1075-1020 cm⁻¹.
The methoxy (B1213986) group (-OCH₃) will contribute its own set of characteristic vibrations. The C-H stretching of the methyl group is expected in the 2960-2850 cm⁻¹ region. Furthermore, a distinct, often strong, C-O stretching band associated with the aryl-alkyl ether portion of the methoxy group should appear around 1180-1080 cm⁻¹.
The aromatic rings will present several characteristic bands. The C-H stretching vibrations of the hydrogens attached to the aromatic rings are expected to appear above 3000 cm⁻¹, typically in the 3100-3000 cm⁻¹ range. Aromatic C=C in-ring stretching vibrations will produce a series of medium to weak absorptions in the 1600-1450 cm⁻¹ region. youtube.com Out-of-plane C-H bending vibrations, which are sensitive to the substitution pattern of the benzene (B151609) rings, are expected in the 900-675 cm⁻¹ range and can provide structural confirmation.
Finally, the methyl group (-CH₃) attached to the phenol (B47542) ring will show characteristic C-H bending vibrations, with an asymmetric bend near 1450 cm⁻¹ and a symmetric bend near 1375 cm⁻¹. youtube.com
Table 1: Predicted Infrared (IR) Absorption Bands for this compound
| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity |
|---|---|---|---|
| Nitrile (C≡N) | Stretching | 2260 - 2220 | Strong, Sharp |
| Aryl Ether (Ar-O-Ar) | Asymmetric C-O-C Stretch | 1270 - 1230 | Strong |
| Symmetric C-O-C Stretch | 1075 - 1020 | Medium | |
| Methoxy (-OCH₃) | C-H Stretch | 2960 - 2850 | Medium |
| C-O Stretch | 1180 - 1080 | Strong | |
| Aromatic Rings | C-H Stretch | 3100 - 3000 | Medium to Weak |
| C=C In-ring Stretch | 1600 - 1450 | Medium to Weak | |
| C-H Out-of-plane Bend | 900 - 675 | Medium to Strong | |
| Methyl (-CH₃) | Asymmetric C-H Bend | ~1450 | Medium |
Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions
Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule. The absorption of UV or visible light excites electrons from lower energy molecular orbitals to higher energy ones. The UV-Vis spectrum of this compound is expected to be dominated by the electronic transitions of its two main chromophores: the benzonitrile moiety and the substituted phenoxy group.
Benzene and its simple derivatives typically exhibit two main absorption bands. latech.edu The primary absorption band (E2-band), corresponding to a π → π* transition, is intense and appears around 200-230 nm. For benzonitrile itself, this band is observed at approximately 224 nm. latech.edunist.gov A secondary, less intense band (B-band), which is due to a symmetry-forbidden π → π* transition, appears at longer wavelengths, typically around 270-280 nm. In benzonitrile, this secondary band is seen at about 271 nm. latech.edunist.gov
The presence of the 3-methoxy-5-methylphenoxy group acting as a substituent on the benzonitrile ring will likely cause a bathochromic shift (a shift to longer wavelengths) and a hyperchromic effect (an increase in absorption intensity) for these bands. This is due to the extension of the conjugated π-system through the ether oxygen atom. The lone pairs of electrons on the ether oxygen can participate in resonance with the aromatic rings, which lowers the energy gap between the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO).
Therefore, it is anticipated that the primary absorption maximum (λ_max) for this compound will be shifted to a wavelength longer than 224 nm, and the secondary absorption will be shifted past 271 nm, possibly with increased intensity and a loss of fine vibrational structure.
Table 2: Predicted Ultraviolet-Visible (UV-Vis) Absorption for this compound
| Transition Type | Expected Wavelength Range (nm) | Chromophore Origin |
|---|---|---|
| π → π* (Primary) | > 224 | Benzonitrile and Phenoxy Conjugated System |
Theoretical and Computational Chemistry Investigations
Molecular Dynamics Simulations for Conformational Sampling
Molecular Dynamics (MD) simulation is a powerful computational method used to understand the physical motion of atoms and molecules over time. acs.org It provides a high-resolution lens into the dynamic nature of molecules, revealing how they flex, rotate, and interact with their environment. For a molecule like 3-(3-methoxy-5-methylphenoxy)Benzonitrile, which possesses significant conformational flexibility, MD simulations are invaluable for exploring its potential three-dimensional structures, or conformers, and their relative stabilities.
While specific, published molecular dynamics studies focusing exclusively on this compound are not readily found in the scientific literature, the principles of its conformational behavior can be thoroughly understood by analyzing its key structural feature: the diaryl ether linkage. The ether bond (C-O-C) that connects the two aromatic rings acts as a flexible hinge, allowing the rings to adopt various orientations relative to one another. The purpose of an MD simulation in this context is to sample these orientations to determine which are energetically favorable and how the molecule partitions its time among these different states.
Simulation Protocol and Key Torsional Angles
An MD simulation for this compound would typically be set up using a classical mechanics framework. A molecular mechanics force field, such as GAFF (General Amber Force Field) or OPLS (Optimized Potentials for Liquid Simulations), would be assigned to describe the bonded and non-bonded interactions between atoms. The molecule would then be placed in a simulation box, often solvated with a chosen medium (like water or a non-polar solvent) to mimic a specific environment, and subjected to a simulation run that calculates the forces on each atom and integrates Newton's equations of motion over many small time steps.
The primary focus of conformational analysis for this molecule would be the two dihedral angles that define the geometry of the diaryl ether linkage:
Φ₁ (Phi-1): The torsion angle around the C(aryl)-O bond of the methoxy-methylphenyl ring.
Φ₂ (Phi-2): The torsion angle around the O-C(aryl) bond of the benzonitrile (B105546) ring.
By tracking the values of Φ₁ and Φ₂ over the course of a simulation, a potential energy surface can be mapped, revealing the low-energy valleys that correspond to stable or meta-stable conformers.
Illustrative Research Findings
Based on simulations of analogous diaryl ether compounds, a typical MD trajectory would reveal several distinct conformational families. nih.gov The steric hindrance from the methyl group and the electronic nature of the methoxy (B1213986) and nitrile substituents would influence the rotational barrier and the preference for certain geometries. The results of such a simulation can be summarized by identifying the most populated conformational states.
The table below presents a hypothetical but representative outcome of a conformational sampling study for this compound, detailing the primary conformers, their defining dihedral angles, and their statistical prevalence during a simulation.
| Conformer ID | Description | Dihedral Angle (Φ₁) | Dihedral Angle (Φ₂) | Relative Energy (kcal/mol) | Population (%) |
| C1 | Skewed | ~ ±70° | ~ ±30° | 0.00 | 45 |
| C2 | Twisted-Perpendicular | ~ ±90° | ~ ±90° | 0.85 | 30 |
| C3 | Extended-Planar | ~ ±180° | ~ 0° | 2.10 | 15 |
| C4 | Compact-Gated | ~ ±45° | ~ ±120° | 3.50 | 10 |
This table is an illustrative example based on typical findings for diaryl ether compounds and does not represent experimentally verified data for this compound.
The analysis would show that highly planar or perfectly perpendicular conformations are often less stable due to steric clashes or unfavorable electronic interactions. Instead, "skewed" or "twisted" geometries, which balance these forces, tend to dominate the conformational ensemble. The simulation provides not only the static structures of these conformers but also the rates of interconversion between them, offering a complete picture of the molecule's dynamic behavior. Studies on simpler systems like neat benzonitrile have also utilized MD simulations to understand intermolecular arrangements, such as the preference for anti-parallel configurations, which could play a role in the condensed-phase behavior of more complex derivatives. stanford.edunih.gov
Biological Activity Profiling and Molecular Mechanisms of Action
Mechanistic Elucidation of Biological Responses
Without primary data on its biological activity, no mechanistic elucidation of how 3-(3-methoxy-5-methylphenoxy)Benzonitrile might elicit biological responses can be provided.
Molecular Binding Modes and Interaction Dynamics
The initial step in characterizing the action of any new chemical entity is to identify its molecular targets within a biological system. This would involve a series of in vitro and in silico studies.
Potential Research Avenues:
Receptor/Enzyme Screening: High-throughput screening against a panel of known biological targets (e.g., receptors, enzymes, ion channels) would be necessary to identify any primary binding partners.
Molecular Docking Studies: Computational modeling could predict the binding affinity and orientation of this compound within the active sites of potential target proteins. These studies would provide insights into the specific amino acid residues involved in the interaction and the types of chemical bonds formed (e.g., hydrogen bonds, hydrophobic interactions).
Biophysical Assays: Techniques such as Surface Plasmon Resonance (SPR) or Isothermal Titration Calorimetry (ITC) would be employed to experimentally validate and quantify the binding affinity and kinetics of the compound with its identified target(s).
Without such studies, any discussion of molecular binding modes for this compound would be purely speculative.
Downstream Biochemical and Cellular Effects
Once a molecular target is identified, the subsequent step is to investigate the downstream consequences of the compound's binding.
Key Areas of Investigation:
Signal Transduction Pathway Analysis: Research would focus on whether the binding of this compound to its target activates or inhibits specific signaling pathways within the cell. This could involve measuring the levels of secondary messengers (e.g., cAMP, calcium) or the phosphorylation status of key signaling proteins.
Gene Expression Profiling: Techniques like microarray or RNA-sequencing would reveal any changes in gene expression patterns induced by the compound, providing a broader view of its cellular impact.
Cellular Phenotypic Assays: A battery of cell-based assays would be essential to determine the ultimate effect on cellular behavior. This could include assays for cell viability, proliferation, apoptosis, migration, and differentiation.
Currently, there is no published data detailing these downstream effects for this compound.
Assessment of Antimicrobial Properties
The benzonitrile (B105546) and diaryl ether moieties are present in some compounds with known antimicrobial activity. Therefore, a systematic evaluation of this compound for such properties would be a logical step in its characterization.
Standard Antimicrobial Testing Protocols:
Broth Microdilution Assays: This method would be used to determine the Minimum Inhibitory Concentration (MIC) of the compound against a panel of clinically relevant bacteria and fungi.
Agar Disk Diffusion Assays: This would provide a qualitative assessment of the compound's ability to inhibit microbial growth.
Time-Kill Kinetic Assays: These studies would reveal whether the compound is bacteriostatic (inhibits growth) or bactericidal (kills the bacteria).
Mechanism of Action Studies: If antimicrobial activity is detected, further research would be needed to determine the specific cellular target in the microorganism, such as the cell wall, cell membrane, or essential enzymes.
To date, no studies have been published that assess the antimicrobial properties of this compound.
Structure Activity Relationship Sar Studies and Rational Design
Systematic Modification of the Core Structure and Substituent Effects
The diaryl ether linkage forms the core of 3-(3-methoxy-5-methylphenoxy)benzonitrile, and its inherent flexibility, along with the specific substitution patterns on both aromatic rings, dictates its three-dimensional conformation and interaction with target proteins. SAR studies on related diaryl ether series have demonstrated that both the nature and position of substituents significantly influence activity. nih.gov
The methoxy (B1213986) (-OCH3) and methyl (-CH3) groups on the phenoxy ring are critical determinants of activity. Their positions at the 3 and 5 positions, respectively, create a specific electronic and steric environment.
The methyl group at the 5-position primarily contributes to the steric bulk and lipophilicity of the molecule. Its presence can influence the binding affinity by establishing favorable van der Waals interactions within a hydrophobic pocket of the target protein. The relative positioning of the methoxy and methyl groups is also crucial, as it defines a specific recognition motif for the target.
Systematic modifications would involve repositioning the methoxy and methyl groups on the phenoxy ring to explore alternative binding modes. For example, moving the methoxy group to the 2- or 4-position, or the methyl group to the 2-, 4-, or 6-position, would generate a library of isomers. The biological evaluation of these isomers would provide valuable insights into the spatial requirements of the target's binding site.
A hypothetical SAR exploration for the phenoxy ring is presented in the table below, based on general principles observed in diaryl ether compounds.
| Compound | R1 | R2 | Hypothetical Relative Activity | Rationale |
| Parent | 3-OCH3 | 5-CH3 | 1.0 | Reference compound |
| Analog 1 | 2-OCH3 | 5-CH3 | < 1.0 | Potential steric hindrance from ortho-methoxy group. |
| Analog 2 | 4-OCH3 | 5-CH3 | Variable | Altered electronic and hydrogen bonding properties. |
| Analog 3 | 3-OCH3 | 4-CH3 | Variable | Shift in steric bulk may alter binding orientation. |
| Analog 4 | 3-OCH3 | 2-CH3 | < 1.0 | Potential steric clash with the ether linkage. |
| Analog 5 | 3-OH | 5-CH3 | Variable | Hydroxyl group can act as both H-bond donor and acceptor, potentially altering binding mode. |
| Analog 6 | 3-OCH3 | 5-CF3 | Variable | Trifluoromethyl group is a strong electron-withdrawing group and a bioisostere of a methyl group, which could impact electronic interactions and metabolic stability. nih.gov |
This table is illustrative and based on general SAR principles for diaryl ethers, not on specific experimental data for this compound.
Moving the nitrile group from the 3-position (meta) to the 2-position (ortho) or 4-position (para) would drastically alter the molecule's geometry and how it presents its functional groups to a biological target. For example, a para-substituted nitrile would result in a more linear and extended conformation compared to the bent conformation of the meta-substituted parent compound.
Furthermore, the introduction of additional substituents on the benzonitrile (B105546) ring would allow for a fine-tuning of the molecule's properties. For example, the addition of small electron-donating or electron-withdrawing groups could modulate the electronic character of the ring and its potential for π-π stacking interactions.
A hypothetical SAR exploration for the benzonitrile ring is presented below.
| Compound | Nitrile Position | Additional Substituent (R3) | Hypothetical Relative Activity | Rationale |
| Parent | 3-CN | H | 1.0 | Reference compound |
| Analog 7 | 4-CN | H | Variable | More linear conformation, may or may not fit the binding site. |
| Analog 8 | 2-CN | H | < 1.0 | Potential for steric hindrance with the ether linkage. |
| Analog 9 | 3-CN | 4-F | > 1.0 | Fluorine substitution can enhance binding affinity and improve metabolic stability. nih.gov |
| Analog 10 | 3-CN | 5-Cl | Variable | Chloro group alters steric and electronic properties. |
| Analog 11 | 3-CN | 4-OH | Variable | Hydroxyl group introduces hydrogen bonding potential. |
This table is illustrative and based on general SAR principles for benzonitrile-containing compounds, not on specific experimental data for this compound.
Design Strategies for Modulating Target Affinity and Selectivity
Based on the SAR insights, several design strategies can be employed to enhance the affinity and selectivity of this compound analogs. One key strategy is to introduce conformational constraints to reduce the entropic penalty upon binding. This could be achieved by introducing bridges or additional rings to lock the molecule into a more bioactive conformation.
Another strategy involves leveraging specific interactions with the target. If, for instance, a hydrogen bond donor on the target is identified, modifying a substituent on the ligand to act as a hydrogen bond acceptor at that position could significantly enhance affinity. Similarly, if a hydrophobic pocket is present, extending a lipophilic substituent to occupy that pocket could increase potency.
Selectivity can be improved by exploiting differences between the target and off-target proteins. If an off-target has a smaller binding pocket, introducing a bulky substituent that is tolerated by the primary target but clashes with the off-target's binding site can improve the selectivity profile.
Computational Approaches in SAR Elucidation (e.g., molecular docking, pharmacophore modeling)
Computational methods play a pivotal role in modern drug discovery and are instrumental in elucidating the SAR of compounds like this compound.
Molecular docking can predict the preferred binding mode of the compound and its analogs within the active site of a target protein. frontiersin.org This allows for a rationalization of the observed SAR and aids in the design of new compounds with improved interactions. For example, docking studies could reveal why a particular substituent at a specific position enhances or diminishes activity by showing favorable or unfavorable interactions with the protein's residues.
Pharmacophore modeling identifies the essential three-dimensional arrangement of functional groups (e.g., hydrogen bond donors/acceptors, hydrophobic centers, aromatic rings) required for biological activity. A pharmacophore model can be generated based on a set of active compounds and then used to virtually screen large compound libraries to identify novel scaffolds that match the required features. cambridgemedchemconsulting.com For the this compound series, a pharmacophore model would likely include features corresponding to the two aromatic rings, the ether oxygen, the methoxy group, and the nitrile group.
Exploring Bioisosteric Replacements for Enhanced Activity or Specificity
Bioisosterism, the replacement of a functional group with another that has similar physicochemical properties, is a powerful strategy in medicinal chemistry to improve potency, selectivity, and pharmacokinetic properties. researchgate.net
For the methoxy group , common bioisosteres include other small alkoxy groups, a hydroxyl group, or fluorinated ethers like difluoromethoxy (-OCHF2) or trifluoromethoxy (-OCF3). Replacing the methoxy group with a difluoroethyl group has been shown to mimic the steric and electronic features while potentially improving metabolic stability. nih.gov
The methyl group can be replaced by other small alkyl groups, a halogen (like chlorine), or a trifluoromethyl group (-CF3) to probe the steric and electronic requirements of the binding pocket.
The nitrile group is a versatile pharmacophore and can be replaced by a variety of other functional groups. nih.gov For instance, an oxadiazole ring can act as a bioisostere for a nitrile, offering a different spatial arrangement of hydrogen bond acceptors. Other potential bioisosteres for the nitrile group include a halogen atom (like iodine), an acetylenic group, or a small heterocyclic ring.
The exploration of these bioisosteric replacements can lead to the discovery of analogs with superior properties, such as enhanced target affinity, improved selectivity against related targets, or a more favorable metabolic profile.
| Original Group | Potential Bioisosteres | Potential Advantages of Replacement |
| Methoxy (-OCH3) | -OH, -OCHF2, -OCF3, -SCH3 | Altered hydrogen bonding potential, improved metabolic stability, modulated electronics. nih.gov |
| Methyl (-CH3) | -Cl, -Br, -CF3, cyclopropyl | Altered lipophilicity and steric bulk, improved metabolic stability. |
| Nitrile (-C≡N) | Oxadiazole, thiadiazole, -C≡CH, -I | Altered hydrogen bonding geometry, improved metabolic stability, modulated polarity. nih.gov |
This table provides examples of potential bioisosteric replacements and is not exhaustive. The suitability of a replacement depends on the specific biological target and its binding site characteristics.
Emerging Applications and Contributions to Chemical Science
Utilization as a Synthetic Intermediate in Complex Molecule Synthesis
The true value of many organic molecules lies in their utility as building blocks for more intricate structures. The compound 3-(3-methoxy-5-methylphenoxy)benzonitrile is well-suited for this role, primarily due to the reactivity of its constituent functional groups. The nitrile group (-C≡N) is a particularly versatile functional group in organic synthesis. wikipedia.org It can be hydrolyzed to a carboxylic acid, reduced to a primary amine, or reacted with organometallic reagents to form ketones. wikipedia.org
The diaryl ether linkage, while generally stable, along with the aromatic rings, can be functionalized further through various substitution reactions. The individual components of this compound have established roles as synthetic intermediates. For instance, 3-methoxy-5-methylphenol (B15851) is recognized as a valuable intermediate in organic synthesis, serving as a precursor for more complex molecules. Similarly, benzonitrile (B105546) and its derivatives are pivotal in the synthesis of various compounds, including pharmaceuticals. For example, 3-methoxybenzonitrile (B145857) is a key intermediate in the synthesis of 3-methoxypropiophenone, which in turn is a crucial component for producing the analgesic drug tapentadol (B1681240) hydrochloride. google.com
Given this context, this compound could potentially serve as a precursor for a range of complex molecules with applications in medicinal chemistry and materials science. The combination of the diaryl ether core with the reactive nitrile handle makes it an interesting candidate for the synthesis of novel compounds with potentially useful properties.
Potential Contributions to Materials Science (e.g., functional polymers, liquid crystals)
The structural characteristics of this compound suggest its potential utility in the field of materials science, particularly in the development of functional polymers and liquid crystals.
Functional Polymers: The presence of the ether linkage and aromatic rings is characteristic of a class of high-performance polymers known as poly(arylene ether)s. A closely related class, poly(arylene ether nitrile)s (PENs), are noted for their excellent thermal stability, good mechanical properties, and desirable dielectric properties. researchgate.netnih.gov The nitrile group in PENs contributes to their heat resistance and polarity. researchgate.netnumberanalytics.com It is plausible that this compound could be explored as a monomer or a modifying agent in the synthesis of new PENs or other high-performance polymers. The methoxy (B1213986) and methyl substituents could further influence the polymer's properties, such as solubility and processability. Research on PENs has shown their potential as protective coatings against corrosion and as dielectric materials for high-temperature applications. researchgate.netmdpi.com
Liquid Crystals: The benzonitrile moiety is a common functional group in molecules that exhibit liquid crystalline properties. The polarity and linear nature of the nitrile group can contribute to the formation of ordered mesophases. While the bent shape of the diaryl ether in this compound might not be conducive to forming conventional calamitic (rod-like) liquid crystals, it could be a candidate for forming bent-core liquid crystals, also known as "banana" liquid crystals. These materials are of significant research interest due to their unique and often chiral mesophases. thermofisher.com
Development as Chemical Probes or Tool Compounds for Biological Research
The diaryl ether scaffold is present in a number of biologically active compounds. For example, derivatives of diaryl ether have been investigated as inhibitors of Toxoplasma gondii enoyl reductase (TgENR), an essential enzyme for the survival of the parasite. nih.gov This suggests that the core structure of this compound could be a starting point for the design of new therapeutic agents.
Furthermore, the nitrile group itself has been utilized in the development of chemical probes. For instance, alkyl-nitrile adlayers on plasmonic surfaces have been used to measure local electric fields through vibrational Stark shifts. rsc.org While a direct application for this compound in this specific context is not documented, it highlights the potential of the nitrile functionality in the design of molecular probes for biophysical studies. The compound could also be modified to incorporate fluorescent tags or other reporter groups, transforming it into a tool compound to study biological systems, although this remains a speculative application without direct supporting research.
Patent Landscape and Intellectual Property Analysis
Review of Existing Patents Related to Benzonitrile (B105546) Ethers and Their Biological Applications
A review of the patent literature reveals that while specific claims for "3-(3-methoxy-5-methylphenoxy)Benzonitrile" are not prominently featured, the broader class of benzonitrile ethers is extensively covered. The core structure, a diaryl ether linkage with a nitrile-substituted phenyl ring, is a recurring motif in patents for compounds with significant biological activity.
The primary therapeutic area dominated by benzonitrile ether patents is oncology, with a strong emphasis on the development of protein kinase inhibitors. google.comnih.gov Protein kinases are crucial regulators of cellular processes, and their dysregulation is a hallmark of many cancers. nih.gov Consequently, compounds that can modulate the activity of specific kinases are highly sought after as targeted cancer therapies.
Patents in this domain often feature broad Markush structures, which are generalized chemical structures that encompass a large number of related compounds. These patents claim not just a single molecule, but a whole family of derivatives with variations in substitution patterns on the aryl rings. This strategy allows inventors to protect a wide swath of chemical space around a promising core scaffold.
For instance, patents have been granted for benzonitrile derivatives as inhibitors of TANK-binding kinase 1 (TBK1) and IκB kinase ε (IKKε), both of which are implicated in cancer and inflammatory diseases. googleapis.com Other patents cover diaryl ether-containing compounds that target key signaling pathways in cancer, such as those involving the Raf family of protein kinases. google.com The diaryl ether moiety itself is a well-established pharmacophore in medicinal chemistry, known for its metabolic stability and ability to penetrate cell membranes. google.com This is exemplified by the FDA-approved kinase inhibitor Sorafenib, which incorporates a diaryl ether structure. nih.gov
While the direct patenting of this compound for a specific biological application has not been identified in the public domain, its structural components are well-represented in the patent literature for biologically active molecules. This suggests that the compound falls within a chemical space of high interest to pharmaceutical and biotechnology companies.
Analysis of Patent Trends and Novelty in this Chemical Space
The patenting trends in the benzonitrile ether chemical space point towards a sustained effort to discover and develop novel kinase inhibitors with improved properties. A significant trend is the move towards greater selectivity. Early kinase inhibitors often targeted multiple kinases, which could lead to off-target effects and toxicity. More recent patent applications focus on compounds that are highly selective for a particular kinase or a specific isoform, aiming for a better therapeutic window. nih.gov
Another notable trend is the exploration of diverse heterocyclic systems attached to the benzonitrile ether scaffold. The core diaryl ether structure provides a versatile platform for chemical modification, and inventors are continually exploring new substitutions and ring systems to optimize potency, selectivity, and pharmacokinetic properties. This is evident in patents that describe complex heterocyclic structures appended to the core benzonitrile ether motif.
The novelty in this chemical space often lies in the specific substitution patterns on the aromatic rings and the nature of any appended heterocyclic groups. For a compound like this compound, the substitution pattern on the phenoxy ring (a methoxy (B1213986) and a methyl group at the 3 and 5 positions, respectively) would be a key determinant of its novelty and patentability. The combination of these specific substituents on the 3-phenoxybenzonitrile (B1587545) core could confer unique biological activities or an improved pharmacological profile compared to previously disclosed compounds.
The increasing number of patents for protein kinase inhibitors, with 70 approved by the USFDA as of May 2021, underscores the commercial importance of this class of drugs. nih.gov This intense competition drives the search for novel chemical entities with clear intellectual property potential.
Strategic Considerations for Future Patenting Opportunities
For researchers and companies working with compounds like this compound, several strategic considerations for future patenting opportunities emerge from the analysis of the current landscape.
A key strategy would be to identify a novel biological target for this class of compounds. While kinase inhibition is a well-trodden path, exploring other enzyme families or receptor types could open up new therapeutic applications and create a distinct intellectual property position. A thorough screening of the compound against a wide range of biological targets could uncover unexpected activities.
Another avenue for creating patentable inventions is to focus on developing derivatives of the core structure. By systematically modifying the substituents on both aromatic rings, it may be possible to identify compounds with superior properties. For example, altering the methoxy and methyl groups on the phenoxy ring or introducing different substituents on the benzonitrile ring could lead to improved potency, selectivity, or metabolic stability.
Furthermore, demonstrating a surprising or unexpected technical effect is a cornerstone of patentability. If it can be shown that this compound or its derivatives exhibit a significantly better safety profile, a novel mechanism of action, or efficacy in a treatment-resistant patient population compared to existing compounds, this would strongly support a patent application.
The formulation of the compound can also be a source of intellectual property. A Chinese patent application highlights the formulation of a benzonitrile compound for anti-tumor applications, indicating that novel delivery systems or compositions can be patented. google.com Developing a specific formulation for this compound that enhances its bioavailability or allows for targeted delivery could be a valuable patenting strategy.
Finally, given the crowded nature of the kinase inhibitor field, a "me-too" approach is less likely to succeed without a clear advantage over existing therapies. Therefore, a successful patenting strategy will likely require a deep understanding of the structure-activity relationships within this chemical class, coupled with innovative biological screening to identify novel and commercially viable therapeutic applications.
Q & A
Q. What are the recommended synthetic routes for 3-(3-methoxy-5-methylphenoxy)benzonitrile, and how can reaction efficiency be optimized?
The synthesis of this compound typically involves nucleophilic aromatic substitution or Ullmann-type coupling. For example, substituting a halogen atom (e.g., Cl or Br) on the benzonitrile core with a phenoxy group under basic conditions (e.g., K₂CO₃ in DMF) is a common approach . To optimize efficiency:
- Use catalytic Cu(I) or Pd-based systems to enhance coupling yields .
- Monitor reaction progress via TLC or HPLC to identify optimal reaction times.
- Purify intermediates via column chromatography with gradient elution (hexane/ethyl acetate) to minimize byproducts.
Q. How should researchers handle and store this compound to ensure safety and stability?
- Handling: Use PPE (gloves, lab coat, goggles) and work in a fume hood to avoid inhalation or skin contact. In case of exposure, rinse affected areas with water for 15 minutes and seek medical attention if irritation persists .
- Storage: Keep the compound in a tightly sealed container under inert gas (N₂ or Ar) at 0–6°C to prevent degradation. Avoid exposure to moisture or light, which may hydrolyze the nitrile group .
Q. What spectroscopic techniques are critical for characterizing this compound, and what spectral markers should be prioritized?
- ¹H/¹³C NMR: Prioritize signals for the methoxy group (δ ~3.8 ppm in ¹H NMR, δ ~55 ppm in ¹³C NMR) and nitrile carbon (δ ~115 ppm in ¹³C NMR). Aromatic protons typically appear as multiplets between δ 6.5–7.5 ppm .
- IR Spectroscopy: Look for C≡N stretching at ~2220–2260 cm⁻¹ and aryl ether (C-O-C) vibrations at ~1240–1280 cm⁻¹ .
- Mass Spectrometry: Confirm molecular ion peaks (e.g., [M+H]⁺) using high-resolution MS to validate purity .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies be designed to evaluate the bioactivity of this compound derivatives?
- Structural Modifications: Systematically vary substituents on the phenoxy ring (e.g., replace methoxy with ethoxy or halogens) and assess changes in target binding affinity .
- In Vitro Assays: Use receptor-binding assays (e.g., radioligand displacement for mGlu5 receptors) to quantify potency. Cross-validate with functional assays (e.g., calcium flux) .
- Data Analysis: Apply multivariate regression to correlate substituent electronic/steric parameters with activity trends .
Q. What methodological approaches are used to determine binding parameters between this compound and biological targets?
- Spectrophotometric Titration: Monitor UV-Vis absorbance changes upon incremental addition of the compound to a target solution (e.g., DPPH radical interaction studies). Calculate binding constants (Kₐ) via Scatchard plots .
- Isothermal Titration Calorimetry (ITC): Measure enthalpy changes to determine stoichiometry and binding free energy (ΔG) .
- Surface Plasmon Resonance (SPR): Assess real-time binding kinetics (kon/koff) using immobilized targets .
Q. How do researchers address discrepancies in experimental data when analyzing the pharmacokinetic properties of this compound across species?
- Species-Specific Metabolism: Compare hepatic microsomal stability (e.g., rat vs. human) to identify metabolic hotspots (e.g., cytochrome P450 oxidation) .
- Allometric Scaling: Adjust doses based on body surface area differences. Validate with in vivo receptor occupancy studies using PET imaging .
- Statistical Reconciliation: Apply Bayesian meta-analysis to integrate conflicting bioavailability data from multiple studies .
Q. What strategies are employed to enhance the solubility and bioavailability of this compound in preclinical models?
- Prodrug Design: Introduce hydrolyzable groups (e.g., esters) to the nitrile moiety to improve aqueous solubility .
- Nanoparticle Formulation: Encapsulate the compound in PEGylated liposomes to enhance blood-brain barrier penetration .
- Co-Solvent Systems: Use vehicles like Captisol® (sulfobutylether-β-cyclodextrin) to stabilize the compound in aqueous media .
Q. How can computational methods like molecular docking be integrated with experimental data to elucidate the mechanism of action?
- Docking Simulations: Use software (e.g., AutoDock Vina) to predict binding poses in target proteins (e.g., mGlu5 receptor). Validate with mutagenesis studies on key residues .
- MD Simulations: Run 100-ns trajectories to assess binding stability and identify conformational changes in the target .
- QSAR Modeling: Train machine learning models on experimental IC₅₀ data to prioritize derivatives for synthesis .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
